Chlorine monoxide

Catalog No.
S579727
CAS No.
7791-21-1
M.F
ClO
Cl2O
M. Wt
86.9 g/mol
Availability
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Chlorine monoxide

CAS Number

7791-21-1

Product Name

Chlorine monoxide

IUPAC Name

chloro hypochlorite

Molecular Formula

ClO
Cl2O

Molecular Weight

86.9 g/mol

InChI

InChI=1S/Cl2O/c1-3-2

InChI Key

RCJVRSBWZCNNQT-UHFFFAOYSA-N

SMILES

O(Cl)Cl

Solubility

Very soluble in water
Soluble in carbon tetrachloride

Canonical SMILES

O(Cl)Cl

Description

The exact mass of the compound Chlorine monoxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in watersoluble in carbon tetrachloride. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Physical Description

Chlorine monoxide is a red-yellow gas. Very reactive and unstable. Unusually stored as hydrate in frozen form. Used as a wood bleach, biocide and swimming pool treatment.

Color/Form

Reddish-brown liquid
Yellowish-brown gas
Red-yellow gas

XLogP3

1.6

Boiling Point

2.2 °C

Density

3.552 g/L

Odor

Disagreeable, penetrating odor
Strong, unpleasant odo

Melting Point

-120.6 °C

UNII

0EQ5I4TK19

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

7791-21-1

Wikipedia

Chlorine monoxide
Dichlorine monoxide

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

Methods of Manufacturing

Routes more amenable to commercial-scale production are based on reaction of chlorine with sodium bicarbonate, carbonate, or sesquicarbonate. For example, reaction of Cl2 and water vapor with soda ash in a countercurrent tower reactor gives Cl2O mixed with Cl2, HOCl, H2O, and CO2. The reaction can also be carried out in a fluidized-bed reactor employing sodium sesquicarbonate. High yields of Cl2O are reported for the reaction of Cl2, diluted with moist air, with porous soda ash. A continuous scheme for generating Cl2O involves reaction of Cl2 with anhydrous soda ash in a fixed or fluidized-bed reactor at 180 °C. The Cl2O can be used as is or absorbed in water to produce a hypochlorous acid solution. The Cl2O-containing gas from reaction of atomized NaOH can be dried, condensed, and fractionated to obtain liquid Cl2O.
Gaseous dichlorine monoxide is conveniently generated by passing chlorine gas through mercuric oxide in a packed tubular reactor. High yields are favored by cooling the reactor, diluting the chlorine with an inert gas, and mixing the dry HgO with an inert material, eg, sand. Use of excess HgO ensures complete conversion of chlorine. The spent HgO can be regenerated by treatment with aqueous caustic, filtering, washing with water, and drying at 110 °C. The relatively pure Cl2O in the exit gases can be passed through a trap cooled with dry ice and acetone to condense liquid Cl2O. The preparation can also be carried out under static conditions.
Dichlorine monoxide is formed by passing chlorine diluted with an inert gas over the surface of a slowly stirred 50% NaOH solution at about 5 °C. The exit gas also contains some unreacted chlorine as well as HOCl and small amounts of water vapor. Passage through P2O5 absorbs the moisture and dehydrates the HOCl to Cl2O. Condensation of the Cl2O separates it from the inert gas and most of the chlorine. Fractionation removes the last traces of chlorine.
First preparation by J.L. Gay-Lussac in 1842 from yellow mercuric oxide and chlorine.
Derivation: Reaction of mercuric oxide and chlorine.

General Manufacturing Information

Chlorine oxide (Cl2O): ACTIVE

Analytic Laboratory Methods

Dichlorine monoxide can be quantitatively determined alone or in admixture with Cl2, by iodometry; the acid consumed is a direct measure of Cl2O.
Gaseous mixtures of Cl2, Cl2O, and HOCl can be analyzed by mass spectrometry, by IR, or by UV spectrophotometry. Gas chromatography can be used to analyze mixtures of air, Cl2, and Cl2O.

Storage Conditions

Stored as a liquid or solid at temperatures below -80 °C.

Dates

Modify: 2024-02-18

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